N-ethyl-N-phenyl-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

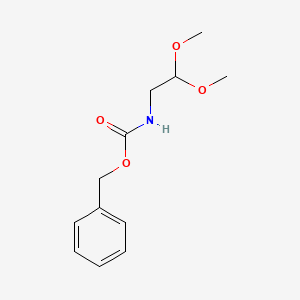

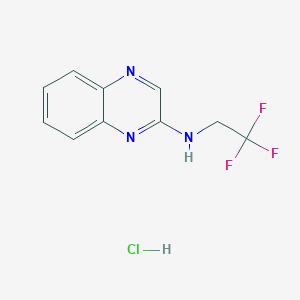

N-ethyl-N-phenyl-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide, also known as A-804598, is a small molecule antagonist of the P2X7 receptor. This receptor is a member of the purinergic family of receptors, which are activated by extracellular ATP. The P2X7 receptor is expressed on immune cells, and its activation has been linked to a variety of inflammatory responses. A-804598 has been shown to be effective in reducing inflammation in animal models, making it a promising candidate for the treatment of inflammatory diseases.

Aplicaciones Científicas De Investigación

Luminescence and Anticancer Studies

Rhenium(I) polypyridine complexes coordinated to an ethyl-isonicotinate ligand have been synthesized to explore the modulation of photophysical and lipophilic properties. These complexes exhibit metal-to-ligand charge transfer transition and are capable of photosensitizing the generation of singlet oxygen, which is crucial for cell localization and potential anticancer therapy applications. The cytotoxicity of these complexes has been tested against breast cancer and melanoma cell lines, suggesting a caspase proteolytic cascade through the intrinsic pathway in apoptosis as the mechanism of action (Ramos, Cerchiaro, & Frin, 2020).

Nucleophilic Side Chains of Proteins

N-Ethyl-5-phenylisoxazolium 3 - sulfonate, known as Woodward's Reagent K, has been used as a reagent for the nucleophilic side chains of proteins. This compound converts to a keto ketenimine in a hydroxide-promoted reaction, showing potential as a spectrophotometric probe for imidazole, lysine, cysteine, and tyrosine residues under appropriate conditions, highlighting its significance in protein-related research (Llamas, Owens, Blakeley, & Zerner, 1986).

Cyclization of Nitroketene

The synthesis of six- to nine-membered ring oximinoorthodithiolactones via the cyclization of nitroketene S,S-acetals in trifluoromethanesulfonic acid represents a significant advancement in the field of organic chemistry. This process enables the efficient production of cyclic orthothioesters of isothiochromanones and related compounds, showcasing the potential for creating novel heterocyclic structures (Coustard, 2001).

Isonicotinamide Complex of Ruthenium(III)

The study of isonicotinamide complex of ruthenium(III) revealed that the pyridyl-N-coordinated complex is stable at low pH but undergoes intramolecular isomerisation at high pH to yield the amido-N-coordinated isomer. This research provides insights into the isomerisation processes and potential applications in catalysis and material science (Chatterjee & Bajaj, 1995).

Mecanismo De Acción

Target of Action

Compounds with similar structures, such as thiazoles, have been found to have diverse biological activities . They can act as antioxidants, analgesics, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Mode of Action

Thiazole derivatives, which share a similar structure, have been found to interact with their targets in various ways . For instance, the thiazole ring’s aromaticity, characterized by the delocalization of a lone pair of π-electrons of the sulfur atom, allows it to undergo electrophilic substitution and nucleophilic substitution .

Biochemical Pathways

Thiazole derivatives have been found to affect various biochemical pathways, leading to their diverse biological activities .

Pharmacokinetics

The physicochemical parameters of similar compounds, such as pyrrolidine, have been studied . These parameters can influence the compound’s bioavailability and pharmacokinetic profile.

Result of Action

Thiazole derivatives have been found to have diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

Propiedades

IUPAC Name |

N-ethyl-N-phenyl-2-(thiolan-3-yloxy)pyridine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O2S/c1-2-20(15-6-4-3-5-7-15)18(21)14-8-10-19-17(12-14)22-16-9-11-23-13-16/h3-8,10,12,16H,2,9,11,13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXZCPOQHVGKDQB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C1=CC=CC=C1)C(=O)C2=CC(=NC=C2)OC3CCSC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-chloro-2,3-dimethyl-2H-pyrazolo[3,4-b]pyridine](/img/structure/B2452694.png)

![7-[oxo-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)methyl]-3-prop-2-enyl-1H-quinazoline-2,4-dione](/img/structure/B2452696.png)

![(11Z)-N-(3-fluorophenyl)-11-[(4-methoxyphenyl)imino]-2,3,6,7-tetrahydro-1H,5H,11H-pyrano[2,3-f]pyrido[3,2,1-ij]quinoline-10-carboxamide](/img/structure/B2452697.png)

![3-methyl-2-oxo-N-(3-(4-phenylpiperazin-1-yl)propyl)-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2452700.png)

![3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[4-(4-methoxybenzenesulfonyl)piperazin-1-yl]pyridazine](/img/structure/B2452701.png)

![1-[(2,6-dichlorophenyl)methyl]-4-[3-(2,4-dichlorophenyl)-1H-pyrazol-5-yl]piperidine](/img/structure/B2452705.png)

![N-(2,4-dimethylphenyl)-2-((4-hydroxy-5,7-dimethylpyrido[2,3-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2452709.png)